3-Chloro-3',5'-dimethylbenzophenone

Vue d'ensemble

Description

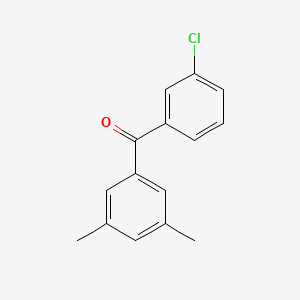

3-Chloro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol. It is a derivative of benzophenone, characterized by the presence of a chlorine atom and two methyl groups on the benzene rings. This compound is commonly used in various fields, including materials science, biomedical research, and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 3,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and reaction time to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include various substituted benzophenones depending on the nucleophile used.

Oxidation: Major products are ketones or carboxylic acids.

Reduction: Alcohol derivatives are the primary products.

Applications De Recherche Scientifique

Applications in Photoinitiators

One of the primary applications of 3-Chloro-3',5'-dimethylbenzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that generate free radicals upon exposure to UV light, initiating the polymerization process. This compound is particularly useful in:

- UV-Curable Coatings : It enhances the curing process in coatings used for wood, plastics, and metals.

- Adhesives : Its ability to promote rapid curing makes it suitable for various adhesive formulations.

- Inks : It is employed in printing inks to facilitate quick drying and hardening under UV light.

Role in Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its chlorinated structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Pharmaceuticals : It can be used to synthesize active pharmaceutical ingredients by acting as a building block for more complex molecules.

- Development of Agrochemicals : The compound has potential applications in the formulation of pesticides and herbicides, contributing to agricultural chemistry.

Research has indicated that this compound may possess biological activity, particularly as an antibacterial agent. Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in:

- Antimicrobial Agents : Its derivatives could be explored for developing new antibacterial agents.

- Pharmaceutical Research : Ongoing studies aim to evaluate its efficacy against specific pathogens, contributing to drug discovery efforts.

Environmental Considerations

As with many chemical compounds, the environmental impact of this compound is a concern. Its use in industrial applications necessitates monitoring for potential leaching into water supplies or soil contamination. Regulatory frameworks often require assessments of such compounds to mitigate environmental risks.

Case Study 1: Photoinitiator Efficacy

A study demonstrated that formulations containing this compound exhibited improved curing rates compared to traditional photoinitiators. This was attributed to its efficient radical generation under UV light, leading to enhanced polymerization rates in coatings.

Mécanisme D'action

The mechanism of action of 3-Chloro-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound, lacking the chlorine and methyl substituents.

4-Chlorobenzophenone: A similar compound with a chlorine atom at the para position.

3,5-Dimethylbenzophenone: A derivative with two methyl groups but no chlorine atom.

Uniqueness

3-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Activité Biologique

3-Chloro-3',5'-dimethylbenzophenone (CDMB) is a synthetic organic compound belonging to the benzophenone family, characterized by its structural features that include a chloro group and two methyl groups on the aromatic rings. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of CDMB, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C16H15ClO

- CAS Number : 844884-98-6

- Molecular Weight : 274.75 g/mol

The biological activity of CDMB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that CDMB can inhibit certain enzymes and modulate receptor activity, affecting various metabolic pathways. The compound's mechanism of action may include:

- Enzyme Inhibition : CDMB has been shown to bind to active sites or allosteric sites of enzymes, altering their conformation and function.

- Signal Transduction Modulation : By influencing signaling pathways, CDMB can impact cellular responses to external stimuli.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CDMB against various pathogens. For instance, it has demonstrated effectiveness against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | E. coli | 32 μg/mL |

| Fungi | C. albicans | 16 μg/mL |

Antiparasitic Activity

CDMB has also been investigated for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported IC50 values indicating significant activity against both chloroquine-sensitive and resistant strains.

| Strain | IC50 Value (μg/mL) |

|---|---|

| P. falciparum 3D7 | 0.0049 |

| P. falciparum FCR-3 | 0.12 |

These findings suggest that CDMB could serve as a lead compound for developing new antimalarial drugs.

Toxicological Profile

While exploring the therapeutic potential of CDMB, it is crucial to assess its toxicity profile. Preliminary studies indicate moderate toxicity levels in mammalian cell lines, necessitating further investigation into its safety for human use.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by MDPI evaluated the antibacterial activity of various benzophenone derivatives, including CDMB. The results indicated that CDMB exhibited potent activity against Staphylococcus aureus and E. coli, with MIC values comparable to standard antibiotics .

- Antimalarial Activity Assessment : Another research article focused on the antiplasmodial effects of several benzophenone derivatives, revealing that CDMB showed promising results against both sensitive and resistant strains of P. falciparum. The study emphasized the need for further optimization and testing in vivo .

Propriétés

IUPAC Name |

(3-chlorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPWBOXLLXYQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373912 | |

| Record name | 3-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-98-6 | |

| Record name | (3-Chlorophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844884-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.